(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
This compound is a chromene-based carboxamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a tetrahydrofuran-2-ylmethyl substituent. Chromene scaffolds are known for their bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties . The Z-configuration of the imine bond (C=N) is critical for maintaining planar geometry, which is often associated with π-π stacking interactions in receptor binding .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c26-16-5-3-14-10-18(22(27)24-13-17-2-1-7-28-17)23(31-20(14)12-16)25-15-4-6-19-21(11-15)30-9-8-29-19/h3-6,10-12,17,26H,1-2,7-9,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRWBFFETVBCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic derivative with potential therapeutic applications. Its complex structure suggests diverse biological activities, which are crucial for its development in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , indicating a significant molecular weight and complexity. The structural features include:
- A benzodioxin moiety
- Hydroxy and carboxamide functional groups
- A tetrahydrofuran side chain
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the chromene structure is often associated with free radical scavenging activity. In vitro studies have shown that such compounds can reduce oxidative stress in various cell types, potentially offering protective effects against cellular damage.
Antimicrobial Activity
Several derivatives of chromene compounds have demonstrated antimicrobial properties. The benzodioxin moiety may enhance the interaction with microbial membranes, leading to increased permeability and cell lysis. Preliminary studies suggest that our compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.
Anti-inflammatory Effects
Compounds containing chromene structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and oxidative stress pathways.
- Modulation of Cell Signaling Pathways : Interaction with signaling molecules can alter cellular responses to stress and inflammation.
- Direct Interaction with DNA/RNA : Some chromene derivatives have been reported to bind to nucleic acids, potentially affecting gene expression.
Study 1: Antioxidant Efficacy
A study conducted on structurally related compounds demonstrated significant antioxidant activity measured by DPPH radical scavenging assays. The results indicated that the presence of hydroxyl groups significantly enhances antioxidant potential.
Study 2: Antimicrobial Screening
In a screening assay against Gram-positive and Gram-negative bacteria, compounds similar to our target showed promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. Further studies are required to confirm these effects for the specific compound .
Data Table: Biological Activity Overview
Scientific Research Applications
Research indicates that compounds similar to (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide exhibit various pharmacological properties:
- Anticancer Activity : Many chromene derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
- Anti-inflammatory Properties : Compounds containing the chromene structure are often investigated for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes or other inflammatory mediators, reducing inflammation in conditions such as arthritis .
- Antimicrobial Effects : The structural components of this compound suggest potential antimicrobial activity against various pathogens. Research on similar derivatives indicates their effectiveness against bacteria and fungi, making them candidates for developing new antibiotics .
Synthetic Pathways
The synthesis of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide can be achieved through several methods, often involving multi-step reactions that incorporate the benzodioxin and chromene frameworks. Key synthetic strategies include:
- Condensation Reactions : These are critical for forming the imine linkage between the benzodioxin and chromene components.
- Functional Group Modifications : The introduction of hydroxyl and carboxamide groups can be accomplished through selective functionalization techniques.
Case Studies
Several studies have explored the applications of compounds structurally related to (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide:
- Anticancer Research : A study demonstrated that a related chromene derivative inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis . This highlights the potential of such compounds in cancer therapeutics.
- Anti-inflammatory Studies : Another investigation found that chromene derivatives significantly reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Testing : Research has shown that certain benzodioxin-containing compounds exhibit potent antibacterial activity against strains like E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Bioactivity Trends in Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
